molecular formula C11H11NO2 B7905782 8-Ethoxyquinolin-5-ol

8-Ethoxyquinolin-5-ol

Cat. No.: B7905782
M. Wt: 189.21 g/mol
InChI Key: WODSFRPSFAYXSO-UHFFFAOYSA-N
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Description

8-Ethoxyquinolin-5-ol (CAS: 856083-19-7) is a quinoline derivative featuring an ethoxy (-OCH₂CH₃) group at position 8 and a hydroxyl (-OH) group at position 5. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol (calculated). This compound is part of the broader class of 8-hydroxyquinoline derivatives, which are renowned for their chelating properties, antimicrobial activity, and applications in materials science .

Properties

IUPAC Name

8-ethoxyquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-10-6-5-9(13)8-4-3-7-12-11(8)10/h3-7,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODSFRPSFAYXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Ethoxyquinolin-5-ol can be achieved through several synthetic routes. One common method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform to obtain 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water to yield 5-amino-7-bromoquinolin-8-ol. The final step involves the ethoxylation of this intermediate to produce this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

8-Ethoxyquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5th position can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The ethoxy group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Ethoxyquinolin-5-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Ethoxyquinolin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can chelate metal ions, which may contribute to its antimicrobial and anticancer activities. The hydroxyl group at the 5th position and the ethoxy group at the 8th position play crucial roles in its binding to target molecules. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs differ in substituent type and position, impacting their chemical and biological profiles:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
8-Ethoxyquinolin-5-ol -OH (C5), -OCH₂CH₃ (C8) C₁₁H₁₁NO₂ 189.21 Chelation, corrosion inhibition
8-Hydroxyquinoline -OH (C8) C₉H₇NO 145.16 Metal chelation, antimicrobial
5-Methylquinolin-8-ol -OH (C8), -CH₃ (C5) C₁₀H₉NO 159.18 Research chemicals, biological studies
5-Nitroquinolin-8-ol (Nitroxoline) -OH (C8), -NO₂ (C5) C₉H₆N₂O₃ 190.16 Antimicrobial agent
5-Aminoquinolin-8-ol -OH (C8), -NH₂ (C5) C₉H₈N₂O 160.17 Potential chelator, synthetic precursor
8-Chloro-5-methoxyquinolin-4-ol -Cl (C8), -OCH₃ (C5), -OH (C4) C₁₀H₈ClNO₂ 209.63 Pharmaceutical intermediate

Physicochemical Properties

  • In contrast, 5-Nitroquinolin-8-ol’s nitro group enhances polarity but may decrease solubility due to crystal packing .
  • Chelation Capacity: 8-Hydroxyquinoline and its derivatives form stable complexes with metals like Al³⁺ and Cu²⁺. The ethoxy group in this compound may sterically hinder metal binding compared to the hydroxyl group in 8-hydroxyquinoline .

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